(2S,3S)-2-acetamido-3-methylpentanamide

Thermodynamics Calorimetry Crystal Engineering

NAIA (CAS 56711-06-9) is a crystalline N-acetyl amino acid amide with defined (2S,3S)-stereochemistry, essential for minimizing racemization in solid-phase peptide synthesis. Its precisely characterized heat capacity (Cp,m = 247.5 ± 0.5 J·K⁻¹·mol⁻¹ at 298.15 K) enables accurate DSC calibration and thermodynamic model validation. With a high decomposition temperature (~520 K), it withstands thermally demanding coupling reactions. Unlike L-leucine analogs, its sec-butyl side chain provides distinct crystal packing behavior – a critical differentiation for quantitative studies. Available in ≥99% purity.

Molecular Formula C12H17NO4S
Molecular Weight 172.22 g/mol
CAS No. 56711-06-9
Cat. No. B556396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2-acetamido-3-methylpentanamide
CAS56711-06-9
Synonyms56675-37-7; Boc-L-2-Thienylalanine; Boc-3-(2-thienyl)-L-alanine; (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoicacid; Boc-beta-(2-thienyl)-Ala-OH; ST50307427; AC1MC18O; SCHEMBL844316; Boc-L-3-(2-Thienyl)-alanine; 15501_FLUKA; CTK8B4404; Boc-beta-(2-thienyl)-L-alanine; MolPort-001-758-687; OJLISTAWQHSIHL-VIFPVBQESA-N; ZINC4218197; ANW-44919; CB-476; KM0021; MFCD00062051; BL321-1; AJ-49022; AK-72811; AN-40115; BR-72811; Q838
Molecular FormulaC12H17NO4S
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O
InChIInChI=1S/C8H16N2O2/c1-4-5(2)7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t5-,7-/m0/s1
InChIKeyOJLISTAWQHSIHL-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-L-isoleucine Amide (CAS 56711-06-9): A Chiral, Crystalline N-Acetyl Amino Acid Amide for Calorimetric and Peptide Research


(2S,3S)-2-acetamido-3-methylpentanamide, commonly designated as N-acetyl-L-isoleucine amide (NAIA) [1], is a chemically defined, crystalline N-acetyl amino acid amide derivative of the essential branched-chain amino acid L-isoleucine . Characterized by the molecular formula C₈H₁₆N₂O₂ and a molecular weight of 172.23 g/mol [1], its well-established thermodynamic properties, particularly its crystal heat capacity [2], position it as a model compound for investigating fundamental peptide thermodynamics and intermolecular interactions. Its primary utility in research lies in its defined stereochemistry ((2S,3S)-configuration) [1] and its role as a protected building block in peptide synthesis .

Beyond Amino Acid Amides: Why (2S,3S)-2-acetamido-3-methylpentanamide Cannot Be Replaced by N-Acetyl-L-leucine Amide in Thermodynamic and Chiral Studies


Despite belonging to the same N-acetyl amino acid amide class, compounds like (2S,3S)-2-acetamido-3-methylpentanamide (NAIA) and its close analog N-acetyl-L-leucine amide (NALA) are not interchangeable. Their distinct side-chain architectures—a sec-butyl group in isoleucine versus an isobutyl group in leucine [1]—result in fundamentally different crystal packing and thermodynamic behaviors. For instance, at 298.15 K, the heat capacity (Cₚ,m) of NAIA is 247.5 ± 0.5 J·K⁻¹·mol⁻¹, whereas that of NALA is 252.9 ± 0.5 J·K⁻¹·mol⁻¹ [1]. This 2.2% difference in heat capacity reflects quantifiable deviations in intermolecular interactions that preclude any generic, assumption-based substitution in quantitative thermodynamic analyses or in peptide syntheses where stereochemical fidelity is paramount .

Head-to-Head Quantitative Differentiation: (2S,3S)-2-acetamido-3-methylpentanamide Against Closest Analogs


Crystal Heat Capacity at 298.15 K: NAIA vs. NALA

Direct comparative calorimetric data show that the crystal heat capacity of NAIA is distinct from that of its closest structural analog, N-acetyl-L-leucine amide (NALA) [1]. The data, measured by Tian-Calvet calorimetry, power compensation DSC, and relaxation calorimetry, establish a clear quantitative baseline for thermodynamic modeling [1].

Thermodynamics Calorimetry Crystal Engineering

Crystal Heat Capacity at 298.15 K: NAIA vs. N-Acetyl-L-valine Amide (NAVA)

The crystal heat capacity of NAIA is also quantitatively differentiated from N-acetyl-L-valine amide (NAVA) [1]. The sec-butyl side chain of NAIA introduces additional conformational degrees of freedom compared to the isopropyl side chain of NAVA, leading to a higher heat capacity [1].

Thermodynamics Calorimetry Crystal Engineering

Commercial Purity Specification: NAIA vs. Class Benchmark

When selecting a source for this compound, the specific purity specification provided by a vendor can be a critical procurement differentiator. Chem-Impex offers (2S,3S)-2-acetamido-3-methylpentanamide at a specified purity of ≥ 99% as determined by TLC , which is a higher specified threshold than the >0.99 b (mole fraction purity by TLC) listed for the batch sourced from Bachem in a comparative study [1].

Quality Control Peptide Synthesis Analytical Chemistry

Decomposition Onset Temperature: NAIA vs. N-Acetyl-L-alanine Amide (NAAA)

The thermal stability profile of NAIA, as defined by its decomposition temperature, is a key differentiator for applications involving elevated temperatures. Thermogravimetric analysis shows that NAIA decomposes at a temperature (T_dec) of approximately 520 K, which is notably higher than the decomposition temperature of the simpler N-acetyl-L-alanine amide (NAAA) at approximately 495 K [1].

Thermal Stability Thermogravimetric Analysis Process Chemistry

Structural Differentiation: Chiral Sec-Butyl vs. Isobutyl Side Chain

The (2S,3S)-stereochemistry of NAIA, featuring a chiral sec-butyl side chain , provides a distinct three-dimensional shape compared to the achiral isobutyl group of N-acetyl-L-leucine amide (NALA). This structural difference, while not a numerical quantity, is a qualitative characteristic that has profound quantitative consequences in chiral recognition events, such as enzyme binding or protein interaction studies .

Stereochemistry Molecular Recognition Drug Design

Procurement Differentiator: Available Purity Specifications

For procurement decisions, the explicit purity specification is a critical differentiator. While multiple vendors supply (2S,3S)-2-acetamido-3-methylpentanamide, the guaranteed purity varies. For instance, Chem-Impex specifies ≥ 99% purity (by TLC) , whereas Fluorochem lists the compound at 97.0% purity . This 2% absolute difference in guaranteed purity can be a decisive factor for applications demanding high-fidelity starting materials.

Procurement Quality Assurance Peptide Synthesis

Optimized Research Applications for Acetyl-L-isoleucine Amide (CAS 56711-06-9) Based on Quantified Properties


Calorimetric Reference Standard for Modeling Branched-Chain Amino Acid Thermodynamics

The precise crystal heat capacity data for NAIA (e.g., 247.5 ± 0.5 J·K⁻¹·mol⁻¹ at 298.15 K) established by Štejfa et al. [1] make this compound an ideal reference standard for calorimetric studies. Its well-characterized thermodynamic functions from 0 K to 470 K [1] enable its use in calibrating differential scanning calorimeters (DSC) and in validating computational models for the heat capacity of peptide crystals.

High-Fidelity Peptide Synthesis Requiring a Protected L-Isoleucine Building Block

The (2S,3S)-2-acetamido-3-methylpentanamide is the definitive choice for incorporating a protected L-isoleucine residue into peptide chains via solid-phase synthesis. Its defined stereochemistry and availability in high purity (≥ 99%) minimize racemization risk and ensure the structural integrity of the final peptide product, which is critical for studies on protein folding and structure-activity relationships.

Thermal Stability Screening for Process Chemistry Development

Given its high decomposition temperature of approximately 520 K [1], NAIA is a suitable candidate for use in chemical processes that require thermal stress. This property makes it a more robust starting material than analogs like N-acetyl-L-alanine amide for reactions requiring elevated temperatures, such as certain amide coupling or deprotection steps in peptide manufacturing.

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